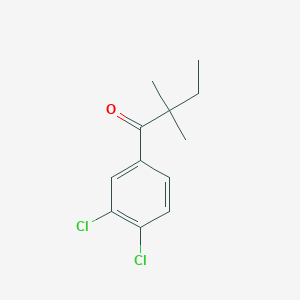

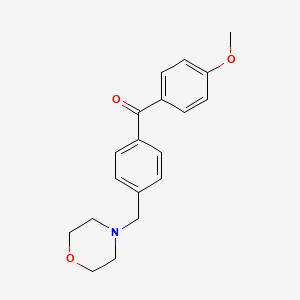

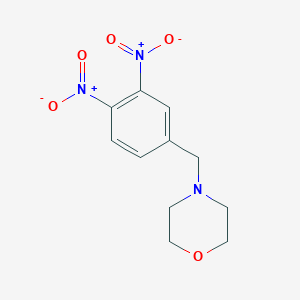

![molecular formula C23H32O5 B1359498 6-oxohexanoate d'éthyle 6-{4-[(1,4-dioxaspiro[4.5]décan-8-yl)méthyl]phényl}- CAS No. 898782-10-0](/img/structure/B1359498.png)

6-oxohexanoate d'éthyle 6-{4-[(1,4-dioxaspiro[4.5]décan-8-yl)méthyl]phényl}-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate has been reported . For instance, the synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose has been described . Under certain reaction conditions, only β-glycosylation took place (C-1 attack), which was immediately followed by ketalization through β-attack at C-2 .Molecular Structure Analysis

The molecular formula of 1,4-Dioxaspiro[4.5]decane, a component of the compound, is C8H14O2 . Its molecular weight is 142.1956 . The IUPAC Standard InChI is InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 .Applications De Recherche Scientifique

Analyse complète des applications du 6-oxohexanoate d'éthyle 6-{4-[(1,4-dioxaspiro[4.5]décan-8-yl)méthyl]phényl}-

Synthèse d'analgésiques : Ce composé est utilisé dans la préparation d'arylcyclohexanones, qui sont connues pour avoir des propriétés analgésiques. Les arylcyclohexanones sont une classe de composés qui peuvent soulager la douleur en agissant sur les récepteurs du système nerveux central .

Inhibiteurs de métalloprotéinases : Il sert de précurseur dans le développement d'inhibiteurs de métalloprotéinases, des enzymes qui jouent un rôle crucial dans le remodelage et la réparation des tissus, ainsi que dans les processus pathologiques tels que les métastases cancéreuses .

Modulateurs thérapeutiques du récepteur TRPM8 : Le composé est impliqué dans la synthèse de dérivés de benzimidazole qui modulent les récepteurs TRPM8. Ces récepteurs sont impliqués dans divers processus physiologiques et pathologiques, y compris la sensation de douleur et le cancer .

Agents inducteurs de l'apoptose : Le 6-oxohexanoate d'éthyle 6-{4-[(1,4-dioxaspiro[4.5]décan-8-yl)méthyl]phényl}- est utilisé pour créer des agents qui induisent l'apoptose, un processus de mort cellulaire programmée essentiel pour maintenir des processus cellulaires sains et pour éliminer les cellules cancéreuses .

Agents antibactériens contre la tuberculose : Le composé s'est avéré bloquer l'action de l'enzyme DprE1, que les bactéries de la tuberculose utilisent pour synthétiser des composants vitaux de leur paroi cellulaire. Inhiber cette enzyme peut entraîner la mort ou la prévention de la croissance et de la multiplication des bactéries .

Synthèse de spirocyclotriphosphazènes : Il est utilisé dans la synthèse de spirocyclotriphosphazènes, qui ont des applications potentielles dans divers domaines, y compris la science des matériaux, en raison de leurs propriétés structurelles uniques .

Mécanisme D'action

Target of Action

The primary targets of the compound “Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate” are currently unknown. The compound is structurally related to spiroacetals , which are central structural elements in numerous natural products and are essential for their biological activity .

Mode of Action

Spiroacetals are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Spiroacetals, to which this compound is structurally related, are known to affect a multitude of biochemical pathways in organisms of insect, marine, bacterial, or plant origin .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its boiling point is 520℃ at 760 mmhg , suggesting that it may have low volatility and could be absorbed orally or through the skin. Its density is 1.17g/ml , which may influence its distribution within the body.

Result of Action

For example, some spiroacetals are known to have antibiotic and anticancer properties .

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or anti-cancer activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound.

Metabolic Pathways

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . Additionally, the compound may influence the activity of other metabolic enzymes, thereby altering the levels of key metabolites.

Transport and Distribution

The transport and distribution of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles.

Subcellular Localization

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

ethyl 6-[4-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-2-26-22(25)6-4-3-5-21(24)20-9-7-18(8-10-20)17-19-11-13-23(14-12-19)27-15-16-28-23/h7-10,19H,2-6,11-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXOYIVGMGIFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CC2CCC3(CC2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642893 |

Source

|

| Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-10-0 |

Source

|

| Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)